2-Acetoxy-2-methyl-1-propanol-d6

LC-MS GC-MS Internal Standard

2-Acetoxy-2-methyl-1-propanol-d6 (CAS 1185110-46-6) is a hexadeuterated analog of 2-acetoxy-2-methyl-1-propanol, an aliphatic hydroxyester compound. The molecule features six deuterium atoms replacing the hydrogens on the two terminal methyl groups of the non-deuterated parent structure, increasing its molecular weight from 132.16 g/mol to 138.19 g/mol.

Molecular Formula C₆H₆D₆O₃
Molecular Weight 138.19
CAS No. 1185110-46-6
Cat. No. B1140594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetoxy-2-methyl-1-propanol-d6
CAS1185110-46-6
Synonyms2-(Acetyloxy)-2-methyl-propoxy-d6; 
Molecular FormulaC₆H₆D₆O₃
Molecular Weight138.19
Structural Identifiers
SMILESCC(=O)OC(C)(C)CO
InChIInChI=1S/C6H12O3/c1-5(8)9-6(2,3)4-7/h7H,4H2,1-3H3/i2D3,3D3
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetoxy-2-methyl-1-propanol-d6: A Stable Isotope-Labeled Building Block for Quantitative Analytical Workflows


2-Acetoxy-2-methyl-1-propanol-d6 (CAS 1185110-46-6) is a hexadeuterated analog of 2-acetoxy-2-methyl-1-propanol, an aliphatic hydroxyester compound. The molecule features six deuterium atoms replacing the hydrogens on the two terminal methyl groups of the non-deuterated parent structure, increasing its molecular weight from 132.16 g/mol to 138.19 g/mol [1]. This isotopic labeling renders the compound chemically identical to its unlabeled counterpart in most contexts but imparts distinct physical properties that are critical for advanced analytical methodologies, including use as an internal standard for mass spectrometry and a probe in nuclear magnetic resonance (NMR) spectroscopy [2][3].

Role Deuterated internal standard / probe
Workflow Stable isotope dilution MS, NMR
Key Attribute +6 Da mass shift, suppressed ^1H signal

Critical Procurement Consideration: The Risks of Substituting 2-Acetoxy-2-methyl-1-propanol-d6 with Unlabeled Analogs


In analytical chemistry, particularly in quantitative liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) applications, a non-deuterated analog cannot serve as a reliable internal standard. The principle of stable isotope dilution mass spectrometry relies on the internal standard co-eluting with the analyte of interest under identical chromatographic conditions, yet being distinguishable by the mass spectrometer due to a specific mass shift [1]. Substituting the d6-labeled compound with an unlabeled version or a differently deuterated form (e.g., d3) would result in a different mass shift, leading to potential co-elution issues, inaccurate quantification, and failure to correct for matrix effects, ion suppression, or extraction variability [2]. The specific +6 Da mass shift provided by the d6 labeling is engineered for precise differentiation from the endogenous or analytical target, making it a non-negotiable requirement for robust method validation.

Non-deuterated analog may not provide the required mass shift for selective detection, leading to co-elution ambiguity and inaccurate quantification.
Differently deuterated forms (e.g., d3) produce a distinct mass shift that may not sufficiently separate from matrix interferences, risking ion suppression miscorrection.
Unlabeled or alternative isotope labels lack the specific +6 Da isotopic pattern engineered for consistent co-elution and matrix-effect compensation in validated methods.

Quantitative Evidence for Selecting 2-Acetoxy-2-methyl-1-propanol-d6: A Comparative Analysis


Mass Spectrometric Differentiation: Exact Mass Shift vs. Non-Deuterated Parent

The primary analytical advantage of 2-Acetoxy-2-methyl-1-propanol-d6 is its defined mass shift relative to the unlabeled parent compound, 2-acetoxy-2-methyl-1-propanol. This shift enables unambiguous detection and quantification in complex matrices via mass spectrometry [1]. The exact mass of the deuterated compound is 138.116304716 Da, compared to 132.078644241 Da for the non-deuterated form, representing a quantifiable difference of +6.037660475 Da [2][3].

Mass shift vs parent
Head-to-head
Target: 138.1163 Da
Parent: 132.0786 Da
Δ = +6.0377 Da
Supports MS detection specificity for stable isotope dilution.
Computational exact mass; experimental verification recommended.
LC-MS GC-MS Internal Standard

Molecular Weight Increase for Gravimetric and Dilution Calculations

The incorporation of six deuterium atoms results in a 4.56% increase in molecular weight compared to the unlabeled analog. This affects gravimetric preparation of standard solutions and must be accounted for in molarity calculations [1]. The standard molecular weight of 2-Acetoxy-2-methyl-1-propanol-d6 is 138.19 g/mol, versus 132.16 g/mol for the non-deuterated compound [2][3].

MW for standard prep
Head-to-head
Target: 138.19 g/mol
Parent: 132.16 g/mol
Δ = +6.03 g/mol (4.56%)
Ensures accurate molarity calculations in stock solutions.
Standard molecular weight; confirm with CoA for lot-specific value.
Analytical Chemistry Standard Preparation Quality Control

NMR Spectroscopy: Deuterium-Induced Signal Suppression for Structural Elucidation

In proton (^1H) NMR spectroscopy, the six deuterium atoms on the terminal methyl groups of 2-Acetoxy-2-methyl-1-propanol-d6 will not produce signals in the ^1H spectrum, as deuterium has a spin of 1 and resonates at a different Larmor frequency . This contrasts with the non-deuterated analog, where these methyl groups would contribute prominent singlet peaks, potentially overlapping with signals of interest in complex mixtures or reaction monitoring experiments [1].

NMR signal suppression
Class-level
Complete suppression of terminal methyl proton signals in ^1H NMR.
May simplify spectra for mechanistic and structural studies.
Class-level deuterium property; verify under specific experimental conditions.
NMR Mechanistic Studies Structural Biology

Purity Benchmarking: Typical Assay Specifications for Reliable Quantitative Use

Commercially available 2-Acetoxy-2-methyl-1-propanol-d6 is typically supplied with a minimum purity of 98%, as confirmed by HPLC and MS analysis . While the non-deuterated analog is also available at similar purity levels, the deuterated compound's high purity is non-negotiable for its intended role as an internal standard, as even minor impurities can lead to significant quantitative errors in high-sensitivity MS assays [1].

Purity benchmark
Specification review
Typical vendor spec: ≥98% (HPLC, MS).
Impurity impact magnified for internal standard use; lot verification advised.
Purity thresholds should be confirmed per analytical method sensitivity requirements.
Quality Control Analytical Method Validation Procurement

High-Impact Application Scenarios for 2-Acetoxy-2-methyl-1-propanol-d6 in Analytical and Discovery Workflows


Internal Standard for Quantitative LC-MS/MS Bioanalysis of 2-Acetoxy-2-methyl-1-propanol

In pharmacokinetic and toxicology studies where 2-acetoxy-2-methyl-1-propanol is the analyte of interest, the d6-labeled analog serves as the gold-standard internal standard. Its near-identical physicochemical properties ensure it co-elutes with the analyte under LC conditions, while its +6 Da mass shift allows for selective detection by MS/MS, effectively correcting for ion suppression/enhancement and variability in sample preparation [1].

Probe for Elucidating Reaction Mechanisms via Deuterium Labeling

In organic and organometallic mechanistic studies, 2-acetoxy-2-methyl-1-propanol-d6 can be employed as a substrate to trace hydrogen/deuterium transfer or to simplify NMR spectra. By observing the fate of the deuterium labels or the simplification of ^1H NMR spectra due to signal suppression, researchers can gain direct experimental evidence for proposed reaction pathways and intermediate structures .

Metabolic Flux Analysis and Metabolomics Studies

When used as a tracer in cellular or in vivo models, the deuterium labels on the methyl groups of 2-acetoxy-2-methyl-1-propanol-d6 enable the tracking of metabolic transformations. The compound can be metabolized, and its deuterated fragments can be monitored by high-resolution mass spectrometry, providing quantitative insights into metabolic fluxes and pathway utilization that are unattainable with the unlabeled compound alone .

Application
Selection Property
Validation Focus
Quantitative bioanalysis of target analyte
Co-elution with analyte and +6 Da mass shift
Correction for matrix effects and sample preparation variability
Reaction mechanism elucidation
Deuterium-induced ^1H NMR signal suppression
Simplification of spectra and tracing of H/D transfer
Metabolic flux analysis
Isotopic label on terminal methyl groups
Monitoring of deuterated fragments by HRMS

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Acetoxy-2-methyl-1-propanol-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.